Ile-Val

Description

This compound has been reported in Paraburkholderia with data available.

RN given refers to all (L)-isome

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBIONYYJCSDF-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961386 | |

| Record name | L-Isoleucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41017-96-3 | |

| Record name | L-Isoleucyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41017-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of Isoleucyl-valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure of Isoleucyl-valine (Ile-Val), a dipeptide formed from the amino acids isoleucine and valine. This document details its molecular architecture, including precise bond lengths and angles derived from X-ray crystallography, and outlines the key experimental protocols for its synthesis and structural determination.

Core Structure and Stereochemistry

Isoleucyl-valine is a dipeptide consisting of an L-isoleucine residue and an L-valine residue joined by a peptide bond. The systematic IUPAC name for this molecule is (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid.[1] The formation of the peptide bond involves the condensation of the carboxyl group of isoleucine with the amino group of valine.[2] Both constituent amino acids are characterized by their hydrophobic, branched-chain alkyl side chains, which influence the overall physicochemical properties of the dipeptide.[2]

The stereochemistry of Isoleucyl-valine is crucial for its biological function and interaction with other molecules. The naturally occurring form consists of both L-isomers of isoleucine and valine, as indicated by its full name, L-isoleucyl-L-valine.[1]

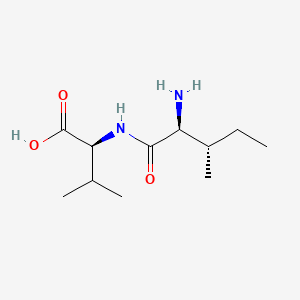

Below is a two-dimensional representation of the Isoleucyl-valine structure.

Quantitative Structural Data

The precise three-dimensional arrangement of atoms in L-isoleucyl-L-valine has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 290260. The following tables summarize key bond lengths and angles derived from this crystal structure analysis.

Table 1: Selected Bond Lengths for L-Isoleucyl-L-valine

| Bond | Atom 1 | Atom 2 | Bond Length (Å) |

| Peptide Bond | C (Isoleucine) | N (Valine) | 1.33 |

| Carbonyl (Ile) | C (Isoleucine) | O (Isoleucine) | 1.25 |

| N-Cα (Ile) | N (Isoleucine) | Cα (Isoleucine) | 1.46 |

| Cα-C (Ile) | Cα (Isoleucine) | C (Isoleucine) | 1.52 |

| N-Cα (Val) | N (Valine) | Cα (Valine) | 1.45 |

| Cα-C (Val) | Cα (Valine) | C (Valine) | 1.53 |

| Carbonyl (Val) | C (Valine) | O (Valine) | 1.26 |

| C-O (Val) | C (Valine) | OH (Valine) | 1.31 |

Table 2: Selected Bond Angles for L-Isoleucyl-L-valine

| Angle | Atom 1 | Vertex | Atom 2 | Bond Angle (°) |

| Peptide Plane | Cα (Isoleucine) | C (Isoleucine) | N (Valine) | 116.5 |

| Peptide Plane | O (Isoleucine) | C (Isoleucine) | N (Valine) | 122.9 |

| Backbone (Ile) | N (Isoleucine) | Cα (Isoleucine) | C (Isoleucine) | 110.8 |

| Backbone (Val) | N (Valine) | Cα (Valine) | C (Valine) | 111.2 |

| Carboxyl (Val) | O (Valine) | C (Valine) | Cα (Valine) | 118.0 |

| Carboxyl (Val) | OH (Valine) | C (Valine) | Cα (Valine) | 112.0 |

Experimental Protocols

The structural and chemical identity of Isoleucyl-valine is established through a combination of chemical synthesis and analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Isoleucyl-valine can be synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) methodology.

Workflow for Solid-Phase Peptide Synthesis of Isoleucyl-valine

-

Resin Preparation: A suitable solid support, such as a Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling (Valine): The C-terminal amino acid, Fmoc-L-Val-OH, is activated using a coupling agent (e.g., HBTU/HOBt in the presence of a base like DIEA) and coupled to the deprotected resin.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound valine is removed using a solution of 20% piperidine in DMF.

-

Second Amino Acid Coupling (Isoleucine): The next amino acid, Fmoc-L-Ile-OH, is activated and coupled to the deprotected N-terminus of the resin-bound valine.

-

Cleavage and Deprotection: The dipeptide is cleaved from the resin, and any side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification and Isolation: The crude peptide is precipitated in cold diethyl ether, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and lyophilized to yield the pure Isoleucyl-valine dipeptide.

Structural Determination by X-ray Crystallography

The definitive three-dimensional structure of Isoleucyl-valine in the solid state is determined by single-crystal X-ray diffraction.

-

Crystallization: Single crystals of L-isoleucyl-L-valine suitable for X-ray diffraction are grown, typically by slow evaporation from an aqueous solution.

-

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined using least-squares techniques to obtain the final atomic coordinates, bond lengths, and bond angles.

Structural Analysis in Solution by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution.

Logical Flow for NMR-based Structure Determination

-

Sample Preparation: A sample of Isoleucyl-valine is dissolved in a suitable solvent, typically a mixture of H₂O and D₂O, with a buffer to maintain a constant pH.

-

NMR Data Acquisition: A series of one- and two-dimensional NMR experiments are performed.

-

1D ¹H NMR: Provides an initial overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds (typically 2-3 bonds apart).

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., all protons of a single amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of whether they are bonded. This provides crucial distance restraint information.

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific protons in the Isoleucyl-valine molecule.

-

Structural Restraint Generation: The NOESY data are used to generate a list of interproton distance restraints. Dihedral angle restraints can be derived from coupling constants measured in high-resolution 1D or 2D spectra.

-

Structure Calculation and Refinement: The experimental restraints are used as input for computational algorithms (e.g., simulated annealing or molecular dynamics) to calculate a family of three-dimensional structures consistent with the NMR data. This ensemble of structures is then refined and validated.

References

An In-depth Technical Guide to the Chemical Properties of Isoleucyl-Valine (Ile-Val) Dipeptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Isoleucyl-Valine (Ile-Val) dipeptide, a molecule formed from the amino acids L-isoleucine and L-valine, is a subject of growing interest in various scientific fields, including biochemistry, pharmacology, and food science. As a fundamental building block of proteins and a product of protein metabolism, understanding its chemical and biological properties is crucial for a wide range of applications, from drug design to the study of taste perception. This technical guide provides a comprehensive overview of the core chemical properties of the this compound dipeptide, detailed experimental protocols for its study, and insights into its biological significance.

Core Chemical and Physical Properties

The physicochemical properties of the this compound dipeptide are summarized in the table below. These properties are essential for predicting its behavior in biological systems and for developing analytical and purification methods.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | [1] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C)C(=O)O">C@@HN | [1] |

| CAS Number | 41017-96-3 | [1] |

| XLogP3 | -2.2 | [1] |

| Hydrogen Bond Donors | 3 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Polar Surface Area | 92.4 Ų | [1] |

| pKa (Strongest Acidic) | ~4.06 (Predicted) | |

| pKa (Strongest Basic) | ~8.51 (Predicted) | |

| Isoelectric Point (pI) | Predicted to be around 6.0 | |

| Solubility | Soluble in water. General peptide solubility guidelines suggest dissolving in sterile water or buffer. For hydrophobic peptides, initial dissolution in a small amount of organic solvent like DMSO or DMF followed by aqueous dilution is recommended. | [2] |

| Stability | Stable under normal laboratory conditions. Peptide stability is pH and temperature-dependent. Dipeptides generally show maximum stability at pH 4-5. Stability in biological media like plasma is generally high, with half-lives often exceeding one hour. | [3][4] |

Experimental Protocols

Synthesis of this compound Dipeptide (Solution-Phase Method)

This protocol describes a general approach for the chemical synthesis of the this compound dipeptide in solution, a method that is well-suited for producing smaller peptides. The core principle involves the protection of reactive functional groups, activation of the carboxyl group of the first amino acid (Isoleucine), coupling with the second amino acid (Valine), and subsequent deprotection to yield the final dipeptide.[5][6][7]

Materials:

-

N-α-Boc-L-isoleucine (Boc-Ile-OH)

-

L-valine methyl ester hydrochloride (H-Val-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Activation of Boc-Ile-OH: Dissolve Boc-Ile-OH (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) dissolved in DCM dropwise to the solution and stir for 1 hour at 0°C.

-

Coupling Reaction: In a separate flask, dissolve H-Val-OMe·HCl (1 equivalent) in DCM and neutralize with TEA (1.1 equivalents). Add the activated Boc-Ile-OH solution to the neutralized H-Val-OMe solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Ile-Val-OMe.

-

Deprotection of the Boc Group: Dissolve the Boc-Ile-Val-OMe in a 1:1 mixture of TFA and DCM. Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Saponification (C-terminal deprotection): Dissolve the resulting TFA salt in methanol and add 1 M NaOH. Stir at room temperature for 2-4 hours to hydrolyze the methyl ester.

-

Purification: Neutralize the solution with 1 M HCl. The crude this compound dipeptide can be purified by recrystallization or by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for purifying synthetic peptides to a high degree of purity.[8][9][10]

Materials:

-

Crude this compound dipeptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (B52724) (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column (preparative scale)

-

HPLC system with a UV detector and fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude this compound dipeptide in a minimal amount of the initial mobile phase (e.g., 95% water, 5% ACN, 0.1% TFA).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

Chromatography:

-

Equilibrate the C18 column with the initial mobile phase conditions.

-

Inject the dissolved peptide onto the column.

-

Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 60% B over 30 minutes). The hydrophobic this compound peptide will be retained on the column and will elute as the concentration of the organic solvent (acetonitrile) increases.

-

Monitor the elution profile at 210-220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the main peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound dipeptide as a white powder.

Characterization of this compound Dipeptide

a) Mass Spectrometry:

Mass spectrometry is used to confirm the molecular weight of the synthesized dipeptide and to obtain structural information through fragmentation analysis.

Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be observed at m/z 231.17.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID). The resulting fragment ions (b and y ions) can be used to confirm the amino acid sequence.[11][12] For this compound, the expected major fragment ions would be:

-

b₁: 86.10 (from the N-terminal Isoleucine)

-

y₁: 118.09 (from the C-terminal Valine)

-

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the chemical structure and conformation of the dipeptide in solution.

Protocol:

-

Sample Preparation: Dissolve the purified this compound dipeptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Two-dimensional NMR experiments like COSY and HSQC can be used to assign all proton and carbon signals.

-

Data Analysis: The chemical shifts of the protons and carbons are characteristic of the amino acid residues and their linkage.[13][14][15] The α-proton of Isoleucine is expected to appear at a different chemical shift than the α-proton of Valine, allowing for their distinction.

Biological Activity and Signaling Pathways

Interaction with Bitter Taste Receptor T2R1

Recent studies have shown that dipeptides and tripeptides, particularly those containing hydrophobic amino acids like isoleucine and valine, can activate the human bitter taste receptor T2R1.[3][8][16] This interaction is a key mechanism behind the bitter taste often associated with protein hydrolysates.

The activation of T2R1, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. The binding of the this compound dipeptide to the extracellular domain of T2R1 is thought to induce a conformational change in the receptor. This leads to the activation of the heterotrimeric G-protein gustducin. The activated G-protein, in turn, stimulates phospholipase C-β2 (PLCβ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). This increase in intracellular Ca²⁺ concentration ultimately leads to neurotransmitter release and the perception of a bitter taste.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the synthesis and characterization of the this compound dipeptide.

Conclusion

The Isoleucyl-Valine dipeptide, while simple in structure, possesses a range of chemical and biological properties that make it a molecule of significant scientific interest. Its synthesis and purification can be achieved through standard peptide chemistry techniques, and its structure can be unequivocally confirmed by modern analytical methods. The identification of its role in activating the bitter taste receptor T2R1 opens up avenues for research in food science and sensory perception. For researchers in drug development, the understanding of the properties of such small peptides is fundamental for the design of peptidomimetics and other therapeutic agents. This guide provides a foundational understanding and practical protocols to facilitate further research into this and other dipeptides.

References

- 1. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Bitter taste receptor T2R1 is activated by dipeptides and tripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability and in vitro metabolism of dipeptide model prodrugs with affinity for the oligopeptide transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physical-Chemical Features Selection Reveals That Differences in Dipeptide Compositions Correlate Most with Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Bitter peptides and bitter taste receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Are the B Ions and Y Ions Defined in Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 12. ionsource.com [ionsource.com]

- 13. chem.uzh.ch [chem.uzh.ch]

- 14. Practical use of chemical shift databases for protein solid-state NMR: 2D chemical shift maps and amino-acid assignment with secondary-structure information - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Isoleucyl-valine biosynthesis pathway

An In-depth Technical Guide to the Isoleucyl-Valine Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the branched-chain amino acids (BCAAs) isoleucine and valine is a fundamental metabolic pathway present in bacteria, archaea, fungi, and plants, but absent in animals. This makes the pathway an attractive target for the development of herbicides, antimicrobials, and antifungal agents. This guide provides a comprehensive overview of the core enzymatic reactions, regulatory mechanisms, and key quantitative data associated with this pathway. Detailed experimental protocols for studying the pathway's components are provided, along with visualizations of the metabolic and regulatory networks to facilitate a deeper understanding for research and drug development applications.

Core Biosynthetic Pathway

The synthesis of isoleucine and valine shares a set of four common enzymes, diverging only in the initial and substrate-specifying steps. The pathway begins with precursors from central carbon metabolism and culminates in the production of these essential amino acids.

Isoleucine-Specific Step: The pathway to isoleucine begins with L-threonine.

-

Enzyme: Threonine deaminase (also known as threonine dehydratase, IlvA).[1][2]

-

Reaction: L-threonine is deaminated to α-ketobutyrate.[1][3][4] This reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP).[1]

Valine-Specific Precursor: The pathway to valine starts with pyruvate (B1213749).

Shared Enzymatic Steps: The subsequent four reactions are common to both pathways.

-

Condensation Reaction:

-

Enzyme: Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[5][6][7]

-

Isoleucine Pathway Reaction: AHAS catalyzes the condensation of α-ketobutyrate with a molecule of pyruvate to form α-aceto-α-hydroxybutyrate.[6][8]

-

Valine Pathway Reaction: AHAS catalyzes the condensation of two molecules of pyruvate to form α-acetolactate.[8]

-

Cofactors: This enzyme requires thiamin diphosphate (B83284) (ThDP), FAD, and a divalent metal ion.[9]

-

-

Isomerization and Reduction:

-

Enzyme: Ketol-acid reductoisomerase (KARI), also known as acetohydroxy acid isomeroreductase.[10][11][12]

-

Reaction: This bifunctional enzyme first catalyzes an alkyl migration (isomerization) of the acetohydroxyacid intermediate, followed by an NADPH-dependent reduction to yield a 2,3-dihydroxy acid.[11][13] It requires a divalent metal ion, typically Mg2+, for catalysis.[10][13]

-

Products: (2R,3R)-2,3-dihydroxy-3-methylvalerate (from the isoleucine pathway) and (R)-2,3-dihydroxy-isovalerate (from the valine pathway).

-

-

Dehydration:

-

Reaction: DHAD catalyzes the dehydration of the 2,3-dihydroxy acid intermediates to form the corresponding α-keto acids.[15] This enzyme contains an iron-sulfur cluster ([2Fe-2S] or [4Fe-4S]) that is essential for its catalytic activity.[15]

-

Products: α-keto-β-methylvalerate (isoleucine pathway) and α-ketoisovalerate (valine pathway).

-

Transamination:

-

Enzyme: Branched-chain amino acid aminotransferase (BCAT).[17][18][19]

-

Reaction: In the final step, BCAT catalyzes the reversible transfer of an amino group from an amino donor, typically glutamate, to the α-keto acids.[18][19] This is also a PLP-dependent reaction.[17]

-

Products: L-isoleucine and L-valine.

-

Visualization of the Pathway

Metabolic Flow Diagram

The following diagram illustrates the sequential enzymatic reactions in the biosynthesis of isoleucine and valine from their respective precursors.

References

- 1. "Threonine deaminase: A structure-function study" by Cindy Lee Wolfe [docs.lib.purdue.edu]

- 2. researchgate.net [researchgate.net]

- 3. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. Adaptive evolution of threonine deaminase in plant defense against insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of acetohydroxyacid synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Probing the mechanism of the bifunctional enzyme ketol-acid reductoisomerase by site-directed mutagenesis of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ketol-acid reductoisomerase - Wikipedia [en.wikipedia.org]

- 13. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 14. Structural Bases of Dihydroxy Acid Dehydratase Inhibition and Biodesign for Self-Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dihydroxy‐Acid Dehydratases From Pathogenic Bacteria: Emerging Drug Targets to Combat Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dihydroxy-acid dehydratase - Wikipedia [en.wikipedia.org]

- 17. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Research progress on branched-chain amino acid aminotransferases [frontiersin.org]

- 19. Research progress on branched-chain amino acid aminotransferases - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Analysis of the Dipeptide Isoleucyl-Valine (Ile-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Valine (Ile-Val), formed from the essential amino acids isoleucine and valine, is a naturally occurring biomolecule. While its specific biological roles and widespread distribution are still areas of active investigation, its presence has been identified in specialized food products. As an intermediate in protein metabolism, its quantification in various biological matrices is of significant interest for researchers in nutrition, metabolomics, and drug development. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, detailed experimental protocols for its quantification, and a discussion of its potential, though not yet fully elucidated, role in cellular signaling.

Natural Occurrence of Isoleucyl-Valine

The this compound dipeptide is a product of the enzymatic or acid hydrolysis of proteins. While it is theoretically present in any protein-containing food source, its specific identification and quantification as a distinct dipeptide are not widely reported in the literature. To date, the most direct evidence of its natural occurrence comes from the analysis of specialized nutritional products.

Documented Occurrences

A study analyzing the peptide composition of enteral nutrition products and foods for special medical purposes identified Val-Ile (Isoleucyl-Valine) as being present in all tested samples[1]. This finding underscores its presence in formulations derived from hydrolyzed protein sources. The PubChem database also notes that this compound has been reported in the bacterium Paraburkholderia[2]. The Human Metabolome Database categorizes Isoleucyl-Valine as an "expected" metabolite, suggesting it is an incomplete breakdown product of protein digestion or catabolism[3].

Quantitative Data Summary

Despite its confirmed presence in certain matrices, specific quantitative data on the concentration of this compound in various natural sources is scarce in the current scientific literature. The following table summarizes the known occurrences.

| Biological Matrix/Food Source | Organism/Product Type | Concentration | Reference |

| Processed Food | Enteral Nutrition Products | Present (Quantification not specified) | [1] |

| Bacteria | Paraburkholderia | Reported (Concentration not specified) | [2] |

| Human Metabolome | General | Expected Metabolite | [3] |

Table 1: Documented Natural Occurrences of Isoleucyl-Valine (this compound)

Experimental Protocols for the Quantification of this compound

The quantification of this compound from complex biological matrices typically involves chromatographic separation followed by mass spectrometric detection. The following protocol is a composite methodology based on established techniques for peptide analysis.

Sample Preparation and Extraction

-

Homogenization : Solid samples (e.g., food, tissue) should be homogenized in a suitable buffer (e.g., phosphate-buffered saline) on ice. Liquid samples (e.g., plasma, microbial culture supernatant) can be used directly after centrifugation to remove particulates.

-

Deproteinization : To remove larger proteins that can interfere with analysis, a precipitation step is necessary. This can be achieved by adding a solvent such as acetonitrile (B52724) or methanol (B129727), or an acid like trichloroacetic acid. The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.

-

Solid-Phase Extraction (SPE) : The supernatant from the deproteinization step can be further purified and concentrated using a C18 SPE cartridge. This step helps in removing salts and other highly polar interfering compounds. The peptides are eluted with a solvent of higher organic content, such as 80% methanol or acetonitrile.

-

Lyophilization and Reconstitution : The eluate from SPE is dried under vacuum (lyophilized) and the resulting peptide pellet is reconstituted in a suitable solvent for chromatographic analysis, typically the initial mobile phase of the liquid chromatography method.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Separation :

-

Column : A reversed-phase C18 column is suitable for separating this compound from other small peptides and amino acids.

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A linear gradient from low to high concentration of mobile phase B is used to elute the peptides. The exact gradient profile should be optimized for the specific sample matrix.

-

Flow Rate : A typical flow rate for analytical HPLC is 0.2-0.5 mL/min.

-

-

Mass Spectrometry Detection :

-

Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used for peptide analysis.

-

Analysis Mode : Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer provides high sensitivity and selectivity for quantification[4][5].

-

MRM Transitions : Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard. For this compound (molecular weight ~230.3 g/mol ), the precursor ion would be [M+H]+ at m/z 231.3. Product ions would result from the fragmentation of the peptide bond and would be specific to the isoleucine and valine residues.

-

Quantification : A calibration curve is generated using a series of known concentrations of a synthetic this compound standard. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve. The use of a stable isotope-labeled internal standard (e.g., 13C, 15N-labeled this compound) is highly recommended for accurate quantification.

-

Figure 1: A generalized experimental workflow for the quantification of the this compound dipeptide.

Potential Role in Cellular Signaling

While a specific signaling pathway directly involving the this compound dipeptide has not been elucidated, it is known that dipeptides can act as signaling molecules. They can modulate cellular processes by interacting with receptors or enzymes. For example, certain dipeptides have been shown to influence the TOR (Target of Rapamycin) signaling pathway in plants, which is a central regulator of growth and metabolism[2].

Hypothetical Signaling Pathway

Based on the known mechanisms of other bioactive peptides, a hypothetical signaling pathway for this compound could involve its interaction with a G-protein coupled receptor (GPCR) on the cell surface. This interaction could trigger a downstream signaling cascade, leading to a cellular response.

References

- 1. The Comparative Analysis of Peptides in Enteral Nutrition Products and Foods for Special Medical Purposes [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. HPLC Separation of Mixture of Nine Essential Amino acids and Arginine on Newcrom AH Column | SIELC Technologies [sielc.com]

- 4. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Metabolic Roles of Isoleucine and Valine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide delineates the intricate roles of the branched-chain amino acids (BCAAs) isoleucine and valine in metabolic regulation. While the dipeptide isoleucyl-valine (Ile-Val) is a product of protein catabolism, current scientific literature primarily focuses on the metabolic impact of its constituent amino acids. Therefore, this document will detail the individual and synergistic effects of isoleucine and valine on key metabolic pathways and their implications for health and disease.

Introduction to Isoleucine and Valine Metabolism

Isoleucine and valine, along with leucine, are essential BCAAs that play critical roles beyond being simple building blocks for proteins. They are key regulators of various metabolic processes, including glucose and lipid metabolism, energy homeostasis, and insulin (B600854) signaling. Dysregulation of BCAA metabolism is strongly associated with metabolic disorders such as obesity and type 2 diabetes.[1]

Isoleucyl-Valine (this compound) in Metabolism:

Isoleucyl-valine is a dipeptide formed during the digestion and catabolism of proteins. While specific signaling roles for this dipeptide are not extensively documented, its metabolic fate is intrinsically linked to the catabolic pathways of its constituent amino acids. Upon further hydrolysis by peptidases, it releases free isoleucine and valine, which then enter their respective metabolic pathways.

Catabolic Pathways of Isoleucine and Valine

The catabolism of isoleucine and valine is initiated in the skeletal muscle and involves a series of enzymatic reactions that ultimately yield intermediates for the tricarboxylic acid (TCA) cycle and gluconeogenesis or ketogenesis.

The initial two steps are common for all BCAAs:

-

Transamination: Catalyzed by branched-chain aminotransferase (BCAT), this reversible reaction transfers the amino group to α-ketoglutarate, forming glutamate (B1630785) and the respective branched-chain α-keto acid (BCKA).

-

Oxidative Decarboxylation: This irreversible step is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, which is the rate-limiting step in BCAA catabolism.[2]

Following these initial steps, the pathways diverge:

-

Isoleucine Catabolism: Yields acetyl-CoA (ketogenic) and propionyl-CoA (which is converted to succinyl-CoA, a glucogenic intermediate).[3]

-

Valine Catabolism: Ultimately produces propionyl-CoA, which is converted to succinyl-CoA (glucogenic).[3]

Role in Metabolic Regulation

Recent studies have highlighted the distinct metabolic effects of isoleucine and valine, particularly in the context of dietary restriction.

Isoleucine and Metabolic Health

Dietary restriction of isoleucine has been shown to have profound beneficial effects on metabolic health. A low isoleucine diet can reprogram liver and adipose metabolism, leading to:

-

Increased Hepatic Insulin Sensitivity: Improving glucose homeostasis.[1]

-

Increased Energy Expenditure: This is mediated by the activation of the Fibroblast Growth Factor 21 (FGF21) - Uncoupling Protein 1 (UCP1) axis, which promotes the "beiging" of white adipose tissue.[1]

-

Reduced Adiposity: Restriction of isoleucine can rapidly reverse diet-induced obesity in mice.[1]

-

Increased Ketogenesis: Shifting energy metabolism towards the utilization of ketone bodies.[1]

Valine and Metabolic Health

Reducing dietary valine also confers metabolic benefits, although generally more modest than those observed with isoleucine restriction.[1] These effects include:

-

Improved Glycemic Control: Contributing to better management of blood sugar levels.

-

Promotion of Leanness: A lifelong restriction of valine promotes leanness in mice.

It is important to note that while restriction of isoleucine and valine shows metabolic benefits, supplementation with valine in the context of a high-fat diet has been shown to increase fat deposition and decrease insulin sensitivity in mice.

Key Signaling Pathways

FGF21-UCP1 Axis in Isoleucine Restriction

The metabolic benefits of isoleucine restriction are significantly mediated by the FGF21-UCP1 signaling pathway.

mTOR Signaling

BCAAs, including isoleucine and valine, are known activators of the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of dietary isoleucine and valine manipulation from key studies.

Table 1: Effects of Isoleucine Restriction on Metabolic Parameters in Mice

| Parameter | Model | Diet | Duration | Outcome | Reference |

| Glucose Tolerance | Diet-induced obese C57BL/6J mice | Low Isoleucine | 3 weeks | Improved | [1] |

| Body Weight | Diet-induced obese C57BL/6J mice | Low Isoleucine | 12 weeks | Decreased | [1] |

| Fat Mass | Diet-induced obese C57BL/6J mice | Low Isoleucine | 12 weeks | Decreased | [1] |

| Energy Expenditure | C57BL/6J mice | Low Isoleucine | - | Increased | [1] |

| Lifespan (Median) | Genetically heterogeneous mice | Low Isoleucine | Lifelong | Increased by 33% (males), 7% (females) |

Table 2: Effects of Valine Restriction/Supplementation on Metabolic Parameters in Mice

| Parameter | Model | Diet | Duration | Outcome | Reference |

| Glucose Tolerance | C57BL/6J mice | Low Valine | 3 weeks | Improved | [1] |

| Body Weight | C57BL/6J mice | Low Valine | 12 weeks | Decreased | [1] |

| Fat Mass | High-fat diet-fed mice | Valine Supplementation | 15 weeks | Increased | |

| Insulin Sensitivity | High-fat diet-fed mice | Valine Supplementation | 15 weeks | Decreased |

Experimental Protocols

Animal Models and Diets for BCAA Restriction Studies

-

Animals: Studies often utilize male C57BL/6J mice, a common inbred strain for metabolic research.

-

Housing: Mice are typically housed under controlled temperature and a 12-hour light/dark cycle with ad libitum access to water.

-

Diets: Custom amino acid-defined diets are used to precisely control the intake of isoleucine and valine. A control diet will have a standard amino acid profile, while the experimental diets will have a specific reduction (e.g., 67% restriction) of the target amino acid(s). The diets are formulated to be isocaloric.

Intraperitoneal Glucose Tolerance Test (IPGTT)

This test assesses the ability of an organism to clear a glucose load.

-

Fasting: Mice are fasted for 4-6 hours (or overnight, depending on the specific protocol) with free access to water.[1][7][8]

-

Baseline Glucose: A baseline blood glucose measurement is taken from the tail vein.[7][8]

-

Glucose Injection: A sterile solution of D-glucose (typically 2g/kg of body weight) is injected intraperitoneally.[7]

-

Blood Glucose Monitoring: Blood glucose levels are measured at specific time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes) from the tail vein using a glucometer.[7][8]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test measures the response to exogenous insulin, indicating insulin sensitivity.

-

Fasting: Mice are fasted for a short period (e.g., 4-6 hours).[1]

-

Baseline Glucose: A baseline blood glucose level is measured.[1]

-

Insulin Injection: Human insulin (e.g., 0.75-1.0 U/kg body weight) is injected intraperitoneally.[9]

-

Blood Glucose Monitoring: Blood glucose levels are measured at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).[9]

-

Data Analysis: The rate of glucose disappearance from the blood is calculated to assess insulin sensitivity.

Quantitative Analysis of Plasma Amino Acids by LC-MS/MS

This method allows for the precise quantification of amino acids in biological samples.

-

Sample Preparation:

-

Plasma samples are deproteinized, often using sulfosalicylic acid.[10][11]

-

An internal standard (typically a stable isotope-labeled version of the amino acid of interest) is added to each sample for accurate quantification.[12][13]

-

The supernatant is collected after centrifugation and may be diluted before injection.[10][11]

-

-

Liquid Chromatography (LC):

-

Separation is achieved using a specialized column, such as a C18 or a mixed-mode column.[11][12][14]

-

A gradient elution with two mobile phases is typically used. For example, Mobile Phase A could be an aqueous solution with an additive like formic acid, and Mobile Phase B could be an organic solvent like acetonitrile (B52724) with a similar additive.[11][12]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Detection is performed using a mass spectrometer, often a triple quadrupole, in positive ion mode with electrospray ionization (ESI).[12]

-

Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for each amino acid and its internal standard are monitored.[12]

-

-

Data Analysis: The concentration of each amino acid is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve.[12]

Conclusion and Future Directions

The individual branched-chain amino acids, isoleucine and valine, are potent regulators of metabolic health. Dietary restriction of isoleucine, and to a lesser extent valine, shows significant promise in improving insulin sensitivity, promoting leanness, and increasing energy expenditure. These effects are mediated through complex signaling networks, including the FGF21-UCP1 axis. While the dipeptide isoleucyl-valine is an intermediate in protein metabolism, its specific signaling roles remain an area for future investigation. A deeper understanding of the distinct metabolic effects of individual amino acids and their dipeptide combinations will be crucial for the development of targeted nutritional and therapeutic strategies to combat metabolic diseases.

References

- 1. Insulin Tolerance Test in Mouse [protocols.io]

- 2. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. mTOR integrates amino acid- and energy-sensing pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 8. vmmpc.org [vmmpc.org]

- 9. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Featured method: Plasma amino acid LC-MS/MS analysis | CHUM [chumontreal.qc.ca]

- 14. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Biosynthesis and Metabolism of Isoleucine and Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis and metabolism of the branched-chain amino acids (BCAAs), isoleucine and valine. It delves into the historical elucidation of these pathways, details the enzymatic reactions and their regulation, and presents experimental protocols for the study of these processes. Quantitative data on enzyme kinetics and metabolite concentrations are summarized for key model organisms. Furthermore, the guide explores the intricate signaling networks that govern BCAA homeostasis, with a focus on the mTOR pathway. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, microbiology, and drug development, offering insights into potential targets for therapeutic intervention and metabolic engineering.

Introduction: A Historical Perspective

The journey to understanding the biosynthesis of isoleucine and valine is a story of meticulous scientific inquiry spanning several decades. Early work in the mid-20th century by scientists like H. Edwin Umbarger laid the foundation by studying auxotrophic mutants of Escherichia coli and Neurospora crassa. These studies were pivotal in identifying the intermediates and the enzymes that constitute the branched-chain amino acid biosynthetic pathways. A significant breakthrough was the discovery of feedback inhibition, where the end products of the pathway, isoleucine and valine, regulate the activity of the initial enzymes, a concept first extensively studied with threonine deaminase. This early research not only unraveled the steps of the biosynthetic pathways but also established fundamental principles of metabolic regulation. The advent of molecular biology and advanced analytical techniques has since allowed for a detailed characterization of the genes, enzymes, and regulatory networks involved.

The Biosynthetic Pathway of Isoleucine and Valine

Isoleucine and valine are synthesized through a common set of enzymatic reactions, with the initial steps diverging based on the starting substrate. The pathway is highly conserved across bacteria, archaea, fungi, and plants.

Enzymes and Intermediates

The biosynthesis of isoleucine and valine involves a series of five key enzymatic steps, starting from L-threonine for isoleucine and pyruvate (B1213749) for valine. The intermediates and enzymes are detailed in the table below.

| Step | Enzyme Name | Gene (E. coli) | Substrate(s) | Product | Pathway |

| 1 | Threonine deaminase/dehydratase | ilvA | L-Threonine | α-Ketobutyrate | Isoleucine |

| 2 | Acetohydroxyacid synthase (AHAS) | ilvB, ilvN, ilvI, ilvH | α-Ketobutyrate + Pyruvate | α-Aceto-α-hydroxybutyrate | Isoleucine |

| 2x Pyruvate | α-Acetolactate | Valine | |||

| 3 | Acetohydroxyacid isomeroreductase | ilvC | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate | Isoleucine |

| α-Acetolactate | α,β-Dihydroxyisovalerate | Valine | |||

| 4 | Dihydroxyacid dehydratase | ilvD | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate | Isoleucine |

| α,β-Dihydroxyisovalerate | α-Ketoisovalerate | Valine | |||

| 5 | Branched-chain amino acid aminotransferase | ilvE | α-Keto-β-methylvalerate + Glutamate | L-Isoleucine + α-Ketoglutarate | Isoleucine |

| α-Ketoisovalerate + Glutamate | L-Valine + α-Ketoglutarate | Valine |

Visualization of the Biosynthetic Pathway

Caption: Biosynthetic pathway of isoleucine and valine.

Regulation of the Isoleucine-Valine Biosynthetic Pathway

The biosynthesis of isoleucine and valine is tightly regulated at both the enzymatic and genetic levels to ensure cellular homeostasis and conserve resources.

Feedback Inhibition

The primary mechanism for the rapid control of this pathway is feedback inhibition. The final products, isoleucine and valine, allosterically inhibit the first enzymes in their respective branches. L-isoleucine inhibits threonine deaminase, while L-valine (often in concert with L-isoleucine) inhibits acetohydroxyacid synthase.[1] This non-competitive inhibition provides immediate control over the metabolic flux.

Transcriptional Attenuation of the ilv Operon

In many bacteria, including E. coli, the genes encoding the enzymes for isoleucine and valine biosynthesis are organized into operons, such as the ilvGMEDA and ilvBNC operons.[2][3][4] The expression of these operons is regulated by a mechanism called transcriptional attenuation.[2][3][5] This process involves a leader peptide sequence rich in isoleucine, valine, and leucine (B10760876) codons located upstream of the structural genes. When these amino acids are abundant, the ribosome translates the leader peptide without stalling, leading to the formation of a terminator hairpin in the mRNA, which prematurely terminates transcription.[2] Conversely, a scarcity of these amino acids causes the ribosome to stall at the corresponding codons, allowing an alternative anti-terminator hairpin to form, which permits transcription of the downstream structural genes.[2]

Quantitative Data

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the key enzymes in the isoleucine-valine biosynthetic pathway from E. coli.

| Enzyme | Substrate | K_m_ (mM) | V_max_ (µmol/min/mg) | k_cat_ (s⁻¹) | Reference Organism |

| Threonine Deaminase | L-Threonine | 0.013 | 1.75 | - | Pyrococcus horikoshii[6] |

| Acetohydroxyacid Synthase I | Pyruvate | 3.96 | - | 514 | Bacillus licheniformis[7] |

| Acetohydroxyacid Synthase I | α-Ketobutyrate | - | - | - | Escherichia coli |

| Dihydroxyacid Dehydratase | α,β-Dihydroxyisovalerate | 0.21 | - | 1.9 | Staphylococcus aureus |

| Dihydroxyacid Dehydratase | α,β-Dihydroxy-β-methylvalerate | 0.18 | - | 1.6 | Staphylococcus aureus |

Note: Kinetic parameters can vary significantly depending on the organism, isoenzyme, and experimental conditions.

Intracellular Metabolite Concentrations

The intracellular concentrations of isoleucine and valine are maintained within a specific range, which can be influenced by growth conditions and genetic background.

| Organism | Condition | Isoleucine (mM) | Valine (mM) |

| Escherichia coli K-12 | Exponential growth (minimal media) | ~0.1 - 0.5 | ~0.2 - 0.8 |

| Saccharomyces cerevisiae | Rich media | ~0.4 - 0.7 | ~0.8 - 1.5 |

Experimental Protocols

Assay of Threonine Deaminase Activity

This protocol is adapted from standard methods for measuring threonine deaminase activity by monitoring the formation of α-ketobutyrate.

Materials:

-

Potassium phosphate (B84403) buffer (100 mM, pH 8.0)

-

L-Threonine solution (stock solution of 100 mM)

-

Purified or crude threonine deaminase enzyme preparation

-

2,4-Dinitrophenylhydrazine (DNPH) solution (0.1% in 2 M HCl)

-

NaOH (2.5 M)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 8.0) and the desired concentration of L-threonine (e.g., 10 mM).

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding an equal volume of 0.1% DNPH solution.

-

Incubate at room temperature for 10 minutes to allow for the formation of the 2,4-dinitrophenylhydrazone derivative of α-ketobutyrate.

-

Add 2 volumes of ethanol and mix.

-

Add 2 volumes of 2.5 M NaOH to develop the color and mix thoroughly.

-

Measure the absorbance at 540 nm.

-

A standard curve of α-ketobutyrate should be prepared to quantify the amount of product formed.

Purification of Acetohydroxyacid Synthase (AHAS)

This protocol provides a general workflow for the purification of AHAS from bacterial sources.

References

- 1. An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and produc… [ouci.dntb.gov.ua]

- 2. The ilvGMEDA Operon Is Regulated by Transcription Attenuation in Vibrio alginolyticus ZJ-T - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of regulation of the ilvGMEDA operon by using leader-attenuator-galK gene fusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutational Analysis Supports Three-Hairpin Model of Attenuator for Transcription Regulation of ilvBNC Operon in Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transcriptional regulation of the ilv-leu operon of Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic study of thermostable L-threonine dehydrogenase from an archaeon Pyrococcus horikoshii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Characterization of Isoleucyl-Valine (Ile-Val): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the dipeptide Isoleucyl-Valine (Ile-Val). Due to the limited availability of a complete, centralized public database for the spectroscopic analysis of this specific dipeptide, this document synthesizes expected data based on the known properties of its constituent amino acids and general principles of peptide spectroscopy. It further outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Circular Dichroism (CD) data, enabling researchers to generate and interpret their own findings.

Mass Spectrometry

Mass spectrometry is a fundamental technique for determining the molecular weight and sequence of peptides. For this compound, electrospray ionization (ESI) is a common method.

Data Presentation: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 230.30 g/mol | PubChem[1] |

| Monoisotopic Mass | 230.16304 Da | PubChem[1] |

| [M+H]⁺ | 231.1703 m/z | PubChem[1] |

| [M+Na]⁺ | 253.1523 m/z | PubChem[1] |

Expected Fragmentation:

Collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound is expected to primarily yield b- and y-type fragment ions. The peptide bond between Isoleucine and Valine is the most likely site of fragmentation.

Data Presentation: Predicted MS/MS Fragment Ions for this compound ([M+H]⁺)

| Fragment Ion | Sequence | Predicted m/z |

| b₁ | Ile | 114.09 |

| y₁ | Val | 118.09 |

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of this compound

-

Sample Preparation: Dissolve synthesised and purified this compound in a 50:50 acetonitrile:water solution with 0.1% formic acid to a final concentration of 10 µM.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

-

MS1 Scan: Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 100-500 to identify the precursor ion ([M+H]⁺ at m/z 231.17).

-

MS2 Scan (Fragmentation): Select the [M+H]⁺ precursor ion for collision-induced dissociation (CID). Apply a normalized collision energy in the range of 10-30 eV.

-

Data Acquisition: Acquire the product ion spectrum over a mass range of m/z 50-250.

-

Data Analysis: Identify and annotate the b- and y-type fragment ions to confirm the peptide sequence.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within the dipeptide, allowing for structural elucidation.

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in D₂O

Note: The following are predicted values based on the known shifts for Isoleucine and Valine, and expected changes upon peptide bond formation. Actual values may vary based on experimental conditions such as pH and temperature.

| Atom | Ile Residue (Predicted δ ppm) | Val Residue (Predicted δ ppm) |

| Hα | ~4.1 | ~4.0 |

| Hβ | ~1.9 | ~2.1 |

| Hγ | ~1.2, ~1.5 | ~0.9 (doublet) |

| Hγ' | ~0.9 (doublet) | |

| Hδ | ~0.9 | |

| Cα | ~59 | ~61 |

| Cβ | ~37 | ~31 |

| Cγ | ~25 | ~19 |

| Cγ' | ~19 | |

| Cδ | ~11 | |

| C' (Carbonyl) | ~174 | ~176 |

Experimental Protocol: 2D NMR Spectroscopy of this compound

-

Sample Preparation: Dissolve 5-10 mg of lyophilized this compound in 0.5 mL of Deuterium Oxide (D₂O). Adjust the pH to a desired value (e.g., pH 5.0) using dilute DCl or NaOD.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR: Acquire a one-dimensional proton spectrum to assess sample purity and concentration.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum.

-

2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar couplings within each amino acid residue (e.g., Hα-Hβ, Hβ-Hγ).

-

2D HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate directly bonded protons and carbons (e.g., Hα to Cα).

-

Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Use the COSY and HSQC spectra to assign all proton and carbon resonances.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational modes of the peptide backbone and amino acid side chains.

Data Presentation: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| Amide A | ~3300 | N-H stretching |

| C-H Stretch (aliphatic) | 2870-2960 | C-H stretching of Ile and Val side chains |

| Amide I | 1630-1680 | C=O stretching of the peptide bond |

| Amide II | 1510-1580 | N-H bending and C-N stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

-

Sample Preparation (KBr Pellet): Mix approximately 1 mg of dry, lyophilized this compound with 100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture to a fine powder using an agate mortar and pestle. Press the powder into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Data Acquisition: Collect the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the characteristic amide and C-H stretching bands.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. For a short, flexible dipeptide like this compound, the spectrum is expected to be characteristic of a random coil conformation.

Data Presentation: Expected CD Spectral Features for this compound

| Feature | Approximate Wavelength (nm) | Description |

| Negative Minimum | ~198 | Characteristic of a random coil conformation |

Experimental Protocol: Circular Dichroism Spectroscopy of this compound

-

Sample Preparation: Dissolve this compound in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region.

-

Instrumentation: Use a CD spectropolarimeter.

-

Cuvette: Use a quartz cuvette with a short path length (e.g., 1 mm).

-

Instrument Purging: Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

-

Blank Spectrum: Acquire a spectrum of the buffer alone to serve as a baseline.

-

Sample Spectrum: Acquire the spectrum of the this compound solution from approximately 260 nm to 190 nm.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (in millidegrees) to molar ellipticity ([θ]).

Visualized Workflow

The following diagram illustrates a generalized workflow for the comprehensive spectroscopic analysis of a dipeptide such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

The Solubility of Isoleucyl-Valine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for the dipeptide isoleucyl-valine. Due to the limited direct experimental data on isoleucyl-valine, this guide incorporates predictive data for the dipeptide alongside experimental data for its constituent amino acids, L-isoleucine and L-valine. This information is critical for applications in drug development, formulation, and biochemical research.

Physicochemical Properties and Predicted Solubility of Isoleucyl-Valine

Isoleucyl-valine (Ile-Val) is a dipeptide composed of the essential branched-chain amino acids isoleucine and valine.[1] It is formed during the incomplete breakdown of proteins.[1] While some dipeptides are known to have physiological or cell-signaling effects, many are transient intermediates in amino acid metabolism.[1]

Table 1: Physicochemical Properties of Isoleucyl-Valine

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₃ | [2] |

| Average Molecular Weight | 230.304 g/mol | [2] |

| Predicted Water Solubility | 9.89 g/L | ALOGPS[2] |

| Predicted logP | -1.1 | ALOGPS[2] |

| Predicted logS | -1.4 | ALOGPS[2] |

| Predicted pKa (Strongest Acidic) | 4.06 | ChemAxon[2] |

| Predicted pKa (Strongest Basic) | 8.51 | ChemAxon[2] |

Experimental Solubility of Constituent Amino Acids

The solubility of a dipeptide is influenced by the properties of its constituent amino acids. Both isoleucine and valine are nonpolar, hydrophobic amino acids, which impacts the solubility of the resulting dipeptide.

L-Isoleucine Solubility

L-isoleucine exhibits temperature-dependent solubility in water.

Table 2: Aqueous Solubility of L-Isoleucine at Different Temperatures

| Temperature (°C) | Solubility (g/L) |

| 0 | 37.9 |

| 25 | 41.2 |

| 50 | 48.2 |

| 75 | 60.8 |

| 100 | 82.6 |

Source: PubChem CID 6306

The solubility of L-isoleucine is also significantly affected by pH, with minimum solubility around its isoelectric point.

L-Valine Solubility

Similar to isoleucine, the aqueous solubility of L-valine increases with temperature.

Table 3: Aqueous Solubility of L-Valine at Different Temperatures

| Temperature (°C) | Solubility (g/L) |

| 20 | 85 |

Source: ChemicalBook CAS 72-18-4, Wikipedia[3][4]

The solubility of L-valine is also influenced by the solvent composition. In binary mixed solvents, the solubility of L-valine generally decreases with an increasing concentration of the organic solvent.

Experimental Protocols for Solubility Determination

Saturation Shake-Flask Method

This is a widely used method for determining equilibrium solubility.

Experimental Workflow: Saturation Shake-Flask Method

Caption: Workflow for the Saturation Shake-Flask solubility determination method.

Gravimetric Method

This method is straightforward and relies on the mass of the dissolved solute.

Experimental Protocol: Gravimetric Method

-

Sample Preparation: Prepare a saturated solution of the dipeptide in the desired solvent at a specific temperature by adding an excess of the solid and allowing it to equilibrate with agitation.

-

Phase Separation: Centrifuge the saturated solution to pellet the undissolved solid.

-

Aliquoting: Carefully withdraw a precise volume of the clear supernatant.

-

Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely under controlled conditions (e.g., in a vacuum oven).

-

Weighing: Weigh the container with the dried solute.

-

Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the aliquot taken.

Potentiometric Titration

This method is particularly useful for determining the solubility of ionizable compounds as a function of pH.

Experimental Protocol: Potentiometric Titration

-

Suspension Preparation: Create a suspension of the dipeptide in water or a specific buffer.

-

Titration: Titrate the suspension with a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.

-

Data Analysis: The point at which all of the suspended solid has dissolved is identified by a change in the titration curve. The amount of titrant added to reach this point is used to calculate the solubility at that specific pH.

Biological Role and Signaling Pathways

Direct evidence for a specific signaling role of the dipeptide isoleucyl-valine is limited. It is primarily considered an intermediate in protein metabolism.[1] However, the constituent amino acids, isoleucine and valine, are known to be involved in significant cellular signaling pathways.

The branched-chain amino acids (BCAAs), including isoleucine and valine, are key regulators of the mTOR (mammalian target of rapamycin) signaling pathway .[4] This pathway is a central controller of cell growth, proliferation, and metabolism. Leucine is the most potent activator of mTORC1, but isoleucine and valine also contribute to its regulation.[4]

Depletion of intracellular isoleucine and valine has been shown to inhibit the mTORC1 pathway, leading to reduced cell growth.[3] This suggests that the bioavailability of these amino acids, and by extension the dipeptides derived from them, can have a direct impact on cellular metabolic status.

Logical Relationship: BCAA Levels and mTOR Signaling

Caption: Influence of Isoleucine and Valine on the mTOR signaling pathway.

Furthermore, recent studies have highlighted that dipeptides in general can act as signaling molecules in various biological contexts, including intercellular communication in microbes and stress resilience in plants.[2] This opens the possibility that isoleucyl-valine, or other small dipeptides, may have as-yet-undiscovered signaling functions in mammals.

Conclusion

While direct experimental data on the solubility of isoleucyl-valine is not abundant, a strong predictive framework and extensive data on its constituent amino acids provide valuable insights for researchers. The provided experimental protocols offer robust methods for determining its solubility in various solvents and under different conditions. Understanding the solubility of isoleucyl-valine is essential for its use in research and potential therapeutic applications, particularly in contexts where the modulation of BCAA-related signaling pathways is of interest. Further research is warranted to fully elucidate the solubility profile and potential biological activities of this dipeptide.

References

- 1. Human Metabolome Database: Showing metabocard for Isoleucyl-Valine (HMDB0028920) [hmdb.ca]

- 2. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sustained reductions in valine and isoleucine mediate anti-cancer pharmacological effects of inhibiting amino acid transporter LAT1 in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Isoleucyl-Valine (Ile-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Isoleucyl-Valine (Ile-Val) is a naturally occurring molecule resulting from the enzymatic or acid hydrolysis of proteins. Composed of the essential branched-chain amino acids (BCAAs) isoleucine and valine, this compound is not merely a metabolic intermediate but also exhibits specific biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its biological significance, particularly its role as an allosteric effector of trypsinogen (B12293085).

Core Physical and Chemical Properties

General Properties

| Property | Value | Source |

| IUPAC Name | (2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | PubChem[1] |

| Molecular Formula | C₁₁H₂₂N₂O₃ | PubChem[1] |

| Molecular Weight | 230.30 g/mol | PubChem[1] |

| Canonical SMILES | CC--INVALID-LINK----INVALID-LINK--C)C(=O)O">C@@HN | PubChem[1] |

| CAS Number | 41017-96-3 | PubChem[1] |

Computed Physicochemical Properties

Computationally derived properties provide valuable estimates in the absence of experimental data.

| Property | Value | Source |

| XLogP3 | -2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 3 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| Topological Polar Surface Area | 92.4 Ų | PubChem[1] |

Properties of Constituent Amino Acids

The properties of the individual amino acids, L-Isoleucine and L-Valine, are crucial for predicting the behavior of the dipeptide. Both are nonpolar, aliphatic amino acids.[2][3][4]

| Property | L-Isoleucine | L-Valine |

| Molecular Formula | C₆H₁₃NO₂[] | C₅H₁₁NO₂[] |

| Molecular Weight | 131.17 g/mol [] | 117.15 g/mol [7] |

| Melting Point | 284 °C (decomposes)[] | ~315 °C (decomposes)[][8] |

| Water Solubility (25 °C) | 41.2 g/L[9] | 85 g/L[8] |

| pKa (α-carboxyl) | 2.32 - 2.35[10] | 2.27 - 2.32[8][11] |

| pKa (α-amino) | 9.68 - 9.76[10] | 9.52 - 9.62[8][11] |

Biological Activity and Significance

This compound is recognized as a metabolite in various organisms.[1] Beyond its role in protein turnover, it has been identified as an effector dipeptide that enhances the catalytic activity of the proenzyme trypsinogen.[12]

Allosteric Regulation of Trypsinogen

Trypsinogen is the inactive precursor of the digestive enzyme trypsin.[13] The dipeptide this compound has been shown to bind to trypsinogen and induce a partial activation of the zymogen, even in the absence of the physiological activator, enteropeptidase.[12][14] Kinetic studies have demonstrated that the binding of this compound to trypsinogen alters its conformation, making the active site more favorable for substrate hydrolysis.[12] However, the activation is only partial, suggesting that the conformation induced by this compound binding is an intermediate state in the full activation pathway of trypsinogen to trypsin.[12][14] This interaction highlights a potential regulatory role for small peptides in digestive processes.

References

- 1. This compound | C11H22N2O3 | CID 449407 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino Acids - Valine [biology.arizona.edu]

- 3. Isoleucine - Wikipedia [en.wikipedia.org]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 7. wanwei-chemical.com [wanwei-chemical.com]

- 8. Valine - Wikipedia [en.wikipedia.org]

- 9. L-Isoleucine | C6H13NO2 | CID 6306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 11. Valine (Val) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 12. Activating effect of the this compound dipeptide on the catalytic properties of bovine trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trypsinogen - Wikipedia [en.wikipedia.org]

- 14. Trypsin activation. Effect of the this compound dipeptide concentration on Kazal inhibitor binding to bovine trypsinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereoisomers of Isoleucyl-Valine (Ile-Val)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide isoleucyl-valine (Ile-Val) exists as four distinct stereoisomers due to the presence of two chiral centers in both isoleucine and valine. These stereoisomers, L-Isoleucyl-L-Valine (L-Ile-L-Val), D-Isoleucyl-L-Valine (D-Ile-L-Val), L-Isoleucyl-D-Valine (L-Ile-D-Val), and D-Isoleucyl-D-Valine (D-Ile-D-Val), exhibit unique physicochemical properties and biological activities. This technical guide provides a comprehensive overview of these stereoisomers, including their synthesis, separation, and characterization. It further delves into their differential biological effects, with a particular focus on taste perception, and outlines detailed experimental protocols relevant to their study. This document is intended to serve as a valuable resource for researchers in the fields of peptide chemistry, pharmacology, and drug development.

Introduction

Stereoisomerism plays a critical role in the biological activity of molecules. In the context of peptides, the chirality of constituent amino acids can profoundly influence their conformation, receptor binding, and metabolic stability. The dipeptide isoleucyl-valine is a prime example of this, with its four stereoisomers arising from the L- and D-configurations of its amino acid building blocks. Understanding the distinct properties of each this compound stereoisomer is crucial for applications ranging from rational drug design to food science. This guide provides an in-depth exploration of the synthesis, properties, and biological significance of the L-Ile-L-Val, D-Ile-L-Val, L-Ile-D-Val, and D-Ile-D-Val stereoisomers.

Physicochemical Properties